Cas no 1480993-03-0 (3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine)

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 3-fluorobenzyl-substituted pyrazole core linked to a propylamine side chain, offering a versatile scaffold for further functionalization. Its structural characteristics, including the fluorine atom and amine group, enhance binding affinity and metabolic stability, making it a valuable intermediate in drug discovery. The presence of the pyrazole ring contributes to its potential as a bioactive moiety, particularly in targeting enzyme inhibition or receptor modulation. This compound is suitable for use in synthetic organic chemistry, with applications in the development of novel therapeutic agents.
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine structure
1480993-03-0 structure
Product Name:3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
CAS No:1480993-03-0
MF:C13H16FN3
MW:233.284646034241
CID:5577030
Update Time:2025-08-05

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-propanamine, 1-[(3-fluorophenyl)methyl]-
    • 3-{1-[(3-fluorophenyl)methyl]-1h-pyrazol-4-yl}propan-1-amine
    • 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
    • Inchi: 1S/C13H16FN3/c14-13-5-1-3-11(7-13)9-17-10-12(8-16-17)4-2-6-15/h1,3,5,7-8,10H,2,4,6,9,15H2
    • InChI Key: OKFCPQRBTURRQK-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(F)=C2)C=C(CCCN)C=N1

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 381.7±37.0 °C(Predicted)
  • pka: 10.15±0.10(Predicted)

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$ 95.00 2022-06-05
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Additional information on 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Comprehensive Overview of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine (CAS No. 1480993-03-0)

3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine, with the CAS number 1480993-03-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining a fluorophenyl group, a pyrazole ring, and an amine functional group, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting neurological disorders, inflammatory diseases, and metabolic syndromes, aligning with current trends in precision medicine.

The compound’s molecular formula and structural properties have been extensively studied to understand its binding affinity with various biological targets. Its fluorine substitution enhances metabolic stability, a critical factor in the design of modern therapeutics. Given the rising demand for small-molecule inhibitors and GPCR modulators, 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is often explored in high-throughput screening (HTS) assays. This aligns with the growing interest in AI-driven drug discovery, where computational models predict compound efficacy before lab validation.

In recent years, the compound has been linked to studies on neuroprotection and cognitive enhancement, topics frequently searched by academics and biotech enthusiasts. Its potential role in modulating dopamine receptors or serotonin pathways has sparked discussions in forums and publications. Additionally, its synthetic accessibility and scalability make it a candidate for industrial-scale production, addressing the need for cost-effective pharmaceutical intermediates.

From a chemical synthesis perspective, the compound’s pyrazole-amine backbone offers opportunities for derivatization, a key strategy in medicinal chemistry. Researchers frequently optimize its solubility and bioavailability to improve therapeutic outcomes. These aspects resonate with searches for "drug-like properties optimization" and "lead compound development," reflecting the compound’s relevance in contemporary research.

Environmental and safety profiles of CAS 1480993-03-0 are also critical, as regulatory agencies emphasize green chemistry principles. Studies on its biodegradability and toxicity thresholds are essential for compliance with REACH and FDA guidelines. This aligns with public interest in safer chemical alternatives and sustainable drug manufacturing, frequently highlighted in industry reports.

In summary, 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine represents a promising scaffold in drug design, bridging gaps between academic research and industrial applications. Its multifaceted properties cater to evolving demands in personalized medicine and targeted therapies, ensuring its continued prominence in scientific literature and patent filings.

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